molecular formula C11H13FN2O B8300862 3-Fluoro-4-(1-hydroxymethyl-propylamino)-benzonitrile

3-Fluoro-4-(1-hydroxymethyl-propylamino)-benzonitrile

Cat. No.: B8300862
M. Wt: 208.23 g/mol
InChI Key: HRUVNSBELVWBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(1-hydroxymethyl-propylamino)-benzonitrile is a useful research compound. Its molecular formula is C11H13FN2O and its molecular weight is 208.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

3-fluoro-4-(1-hydroxybutan-2-ylamino)benzonitrile

InChI

InChI=1S/C11H13FN2O/c1-2-9(7-15)14-11-4-3-8(6-13)5-10(11)12/h3-5,9,14-15H,2,7H2,1H3

InChI Key

HRUVNSBELVWBCO-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC1=C(C=C(C=C1)C#N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 100 mL round bottom flask was charged with 3,4-difluorobenzonitrile (2.013 g, 14.5 mmol), sodium bicarbonate (1.59 g, 18.9 mmol), and L-(−)-2-amino-1-butanol (1.33 mL, 14.5 mmol). The contents were then dissolved in 40 mL N,N-dimethylformamide (anhydrous). The flask was heated to 90° C. and stirred overnight under N2. The reaction mixture was cooled to room temperature, poured onto water, and extracted with EtOAc (2 times). The organic layers were combined, washed with brine, dried (MgSO4), and concentrated. The resulting residue was purified via silica gel chromatography (gradient from 5% EtOAc/Hexanes to 10% EtOAc/Hexanes followed by 50% EtOAc/Hexanes) to afford 1.00 g (33% yield) of the title compound. 1H NMR (CDCl3, 500 MHz) δ: 7.28 (m, 1H), 7.21 (dd, J=11.3, 1.8 Hz, 1H), 6.72 (t, J=8.5 Hz, 1H), 4.49 (s, 1H), 3.77 (m, 1H), 3.68 (dt, J=10.0, 5.3 Hz, 1H), 3.48 (m, 1H), 1.87 (m, 1H), 1.72 (dqn, J=14.5, 7.5 Hz, 1H), 1.60 (dqn, J=14.5, 7.5 Hz, 1H), 1.00 (t, J=7.5 Hz, 3H).
Quantity
2.013 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
33%

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